![molecular formula C19H27N3O2 B5607435 3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5607435.png)
3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide, typically involves multi-step organic reactions. These reactions may include the formation of pyrazole rings through the reaction of hydrazines with diketones or the modification of existing pyrazole compounds to introduce new functional groups. The specifics of the synthesis depend on the desired structural features and properties of the final product (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a five-membered heterocyclic compound containing nitrogen atoms. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the molecular structure, confirming the position of substituents and the overall geometry of the molecule. These analyses provide insights into the conformational preferences and the potential for intermolecular interactions (Kumara et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)17-12-18(22(4)21-17)19(23)20-14(3)6-7-15-8-10-16(24-5)11-9-15/h8-14H,6-7H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHXRDVTIMVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC(C)CCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.